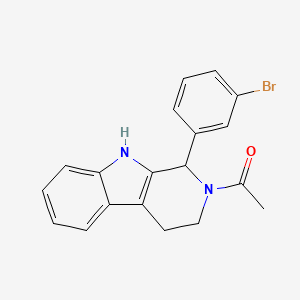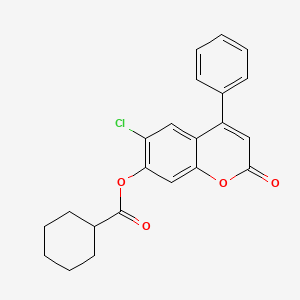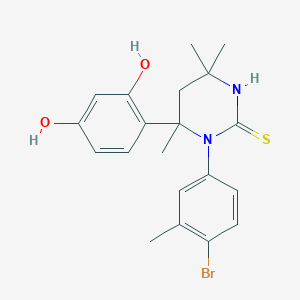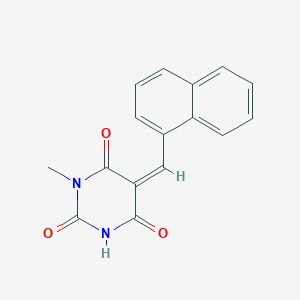
1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MNMPT, is a chemical compound that belongs to the class of pyrimidinetrione derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用機序
The mechanism of action of 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of the Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and apoptosis. 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the phosphorylation of Akt and its downstream targets, leading to the activation of the caspase cascade and induction of apoptosis in cancer cells. Additionally, 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. Moreover, 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to protect neurons from oxidative stress and prevent neurodegeneration, making it a promising candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be easily synthesized in a few steps using commercially available starting materials, making it a cost-effective compound for research purposes. However, 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations, including its low solubility in water and its instability under acidic conditions. These limitations can be overcome by using appropriate solvents and optimizing the reaction conditions.
将来の方向性
There are several future directions for the research on 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One possible direction is to investigate the structure-activity relationship of 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives to identify more potent and selective anticancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in vivo to evaluate its efficacy and safety as a potential anticancer drug. Moreover, 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be explored for its potential applications in other fields, such as material science and catalysis. Overall, the research on 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has significant potential for the development of new drugs and materials with diverse applications.
合成法
The synthesis of 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 1-naphthylamine and dimethyl acetylenedicarboxylate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a Diels-Alder reaction, followed by a retro-Diels-Alder reaction, and finally, a cyclization step. The yield of 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt signaling pathway. Moreover, 1-methyl-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
特性
IUPAC Name |
(5Z)-1-methyl-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-18-15(20)13(14(19)17-16(18)21)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-9H,1H3,(H,17,19,21)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLNSSHZZBVCCX-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-1-methyl-5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4974493.png)
![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B4974503.png)
![N-[1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4974505.png)
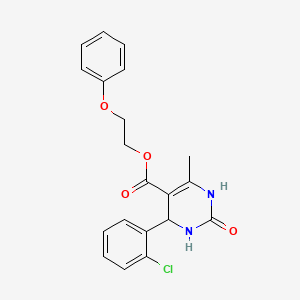
![1-methoxy-3-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B4974522.png)
![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4974532.png)
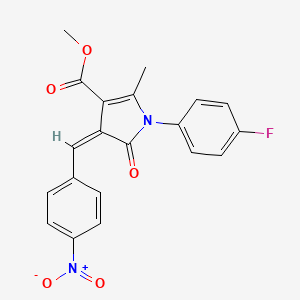
![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)

![1-{[2-(2-furyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B4974560.png)

